Methyl 3-(5-bromo-1H-indol-7-YL)propanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12BrNO2 |
|---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
methyl 3-(5-bromo-1H-indol-7-yl)propanoate |
InChI |
InChI=1S/C12H12BrNO2/c1-16-11(15)3-2-8-6-10(13)7-9-4-5-14-12(8)9/h4-7,14H,2-3H2,1H3 |
InChI Key |
GVBADMHKKXHPPP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=C2C(=CC(=C1)Br)C=CN2 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 5 Bromo 1h Indol 7 Yl Propanoate
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic approach to Methyl 3-(5-bromo-1H-indol-7-YL)propanoate involves logically deconstructing the molecule to identify viable starting materials and key bond formations.
Identification of Key Precursors for the 5-Bromo-1H-indole Core
The central challenge in synthesizing the target molecule lies in the regioselective functionalization of the indole (B1671886) nucleus. A primary disconnection breaks the bond between the indole C7 position and the propanoate side chain, leading to a 5-bromo-1H-indole intermediate. The synthesis of this core can be approached in two main ways: by constructing the indole ring with the bromine atom already in place, or by brominating a pre-formed indole.
Starting from a commercially available bromo-substituted aniline (B41778) or a related precursor is often the more direct route. For instance, a substituted aniline can be a versatile starting point for various indole-forming reactions. The synthesis of 5-bromoindole (B119039) itself has been achieved through methods such as the bromination of indole-2-sulfonate, followed by hydrolysis and deprotection.
Strategies for Introducing the Methyl Propanoate Moiety at the C7 Position
Functionalization at the C7 position of the indole ring is notoriously difficult due to the inherent electronic properties of the indole system, which favor reactions at the C3 and C2 positions. rsc.org Modern synthetic methods have overcome this challenge through the use of directing groups. These groups, temporarily installed on the indole nitrogen, can direct metallation and subsequent C-H activation to the C7 position.
Recent advancements have highlighted the use of transition-metal-catalyzed C-H functionalization as a powerful tool for site-selective modifications of indoles. acs.orgnih.gov For example, a pivaloyl or a phosphinoyl group on the indole nitrogen can direct rhodium or palladium catalysts to functionalize the C7 position. acs.orgresearchgate.net This strategy allows for the introduction of various carbon-carbon and carbon-heteroatom bonds, including the alkyl chain required for the methyl propanoate moiety. rsc.org An alternative strategy involves a chelation-assisted aromatic C–H borylation using simple BBr3, which can selectively introduce a boron species at the C7 position, allowing for subsequent cross-coupling reactions. acs.orgnih.gov
Classical and Contemporary Approaches to the Indole Ring System
Several named reactions are cornerstones of indole synthesis, each with adaptations that allow for the preparation of specifically substituted derivatives.
Fischer Indole Synthesis and its Adaptations for Substituted Indoles
The Fischer indole synthesis, discovered in 1883, is a robust and widely used method for constructing the indole core from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com This reaction proceeds through a phenylhydrazone intermediate, which undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole. wikipedia.orgjk-sci.comnih.gov
To synthesize a 5-bromoindole derivative, one would start with a 4-bromophenylhydrazine. The choice of the carbonyl component would then determine the substitution pattern at the C2 and C3 positions of the resulting indole. The reaction is versatile and can be catalyzed by a range of Brønsted and Lewis acids. wikipedia.orgnih.gov A modern variation, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary N-arylhydrazone intermediate. wikipedia.org
| Reaction | Key Reactants | Catalyst | Key Intermediate |
| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid (Brønsted or Lewis) | Phenylhydrazone |
Larock Indole Synthesis and Palladium-Catalyzed Cyclizations
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to form 2,3-disubstituted indoles. nih.govwikipedia.org This method is highly versatile and tolerates a wide range of functional groups. nih.govub.edu The regioselectivity is generally high, with the bulkier alkyne substituent typically ending up at the C2 position of the indole. nih.gov
For the synthesis of a 5-bromo-substituted indole, a 4-bromo-2-iodoaniline (B187669) would be a suitable starting material. The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by alkyne insertion and reductive elimination to form the indole ring. wikipedia.orgub.edu The use of N-heterocyclic carbene (NHC)-palladium complexes has been shown to be effective in catalyzing this reaction with high regioselectivity. rsc.org
| Reaction | Key Reactants | Catalyst | Key Features |
| Larock Indole Synthesis | o-Iodoaniline, Disubstituted Alkyne | Palladium complex | High regioselectivity, good functional group tolerance |
Reissert Indole Synthesis and Modified Procedures
The Reissert indole synthesis involves the reductive cyclization of an ortho-nitrotoluene derivative with diethyl oxalate (B1200264) to form an indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.org The initial step is a condensation reaction to form an ethyl o-nitrophenylpyruvate, which is then reduced, typically with zinc in acetic acid, to induce cyclization. wikipedia.orgresearchgate.net
To apply this to a 5-bromoindole synthesis, a 4-bromo-2-nitrotoluene (B1266186) would be the required starting material. While a classic method, it provides a reliable route to indoles with a handle for further functionalization at the C2 position.
| Reaction | Key Reactants | Key Steps | Initial Product |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl Oxalate | Condensation, Reductive Cyclization | Indole-2-carboxylic acid |
Madelung Indole Synthesis and Related Base-Catalyzed Methods
The Madelung synthesis, first reported in 1912, is a powerful method for the preparation of indoles via the intramolecular cyclization of N-phenylamides at high temperatures using a strong base. researchgate.netwikipedia.org The classical conditions often involve the use of sodium or potassium alkoxides in solvents like hexane (B92381) or tetrahydrofuran (B95107) at temperatures ranging from 200–400 °C. researchgate.net The reaction proceeds through the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. wikipedia.orgquimicaorganica.org
While the vigorous conditions of the traditional Madelung synthesis can limit its application to substrates with sensitive functional groups, modern variations have been developed. goettingen-research-online.de For instance, the Smith-modified Madelung synthesis utilizes organolithium reagents to cyclize 2-alkyl-N-trimethylsilyl anilines with esters or carboxylic acids, proceeding under milder conditions. wikipedia.org This modification has broadened the scope to include a wider variety of substituted anilines. wikipedia.org A one-pot, two-step modified Madelung synthesis has also been reported for the preparation of 1,2-disubstituted-3-tosyl- and 3-cyanoindoles from N-(o-tolyl)benzamides, demonstrating the ongoing evolution of this classical method. nih.govacs.org
Base-promoted tandem reactions of 2-alkynyl anilines represent another avenue for the synthesis of substituted indoles, proceeding through a 5-endo-dig cyclization. acs.org These methods, while not directly providing 7-substituted indoles in all cases, form a fundamental basis for constructing the core indole scaffold. The Bartoli indole synthesis is particularly noteworthy for its ability to produce 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents, offering a direct entry to the required substitution pattern. youtube.com
| Method | Key Features | Typical Conditions | Applicability for 7-Substituted Indoles |
| Classical Madelung Synthesis | Intramolecular cyclization of N-phenylamides. researchgate.netwikipedia.org | Strong base (e.g., NaOEt), high temperatures (200-400 °C). researchgate.net | Less suitable for complex or sensitive substrates. |
| Smith-Modified Madelung | Uses organolithium reagents and silylated anilines. wikipedia.org | Milder conditions than the classical method. wikipedia.org | Broader substrate scope, potentially applicable. |
| Bartoli Indole Synthesis | Reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. youtube.com | Vinyl magnesium bromide. youtube.com | Directly yields 7-substituted indoles. youtube.com |
| Base-Promoted Cyclization | Cyclization of 2-alkynyl anilines. acs.org | Base-promoted 5-endo-dig cyclization. acs.org | Can be adapted for substituted indoles. mdpi.com |
Recent Advances in Transition Metal-Catalyzed Indole Construction (e.g., Cu, Ru, Rh)
Transition metal catalysis has emerged as a versatile and efficient tool for the synthesis of functionalized indoles, often under milder conditions and with greater functional group tolerance than classical methods. rsc.org
Copper-Catalyzed Methods: Copper catalysts are attractive due to their low cost and toxicity. researchgate.net Copper-catalyzed methods for indole synthesis include the N-alkylation of indoles using N-tosylhydrazones and the alkylation with various electrophiles. nih.govrsc.org While many copper-catalyzed reactions focus on functionalization at the C2 and C3 positions, strategic use of directing groups can, in principle, guide reactions to other positions.
Ruthenium-Catalyzed Methods: Ruthenium catalysts have been successfully employed for the C7-selective functionalization of indoles. nih.govacs.org These reactions often proceed via C-H activation, guided by a directing group on the indole nitrogen. For instance, Ru(II) catalysis has enabled the direct C7-amidation of indoles with dioxazolones at room temperature. nih.govacs.org This demonstrates the potential for introducing nitrogen-based functionalities at the C7 position, which could then be further elaborated.
Rhodium-Catalyzed Methods: Rhodium catalysts have shown remarkable efficacy in the regioselective C7-functionalization of indoles. researchgate.netnih.gov Similar to ruthenium catalysis, these methods typically rely on a directing group to achieve high selectivity for the C7 position over the more electronically favored C2 and C3 positions. sci-hub.se The use of an N-pivaloyl directing group, for example, has been shown to be crucial for the rhodium-catalyzed C7-alkenylation of indoles with acrylates and other olefins. nih.gov This approach is particularly relevant for the synthesis of this compound as it provides a direct method for introducing a carbon-based side chain at the C7 position. nih.govthieme-connect.com Rhodium(III)-catalyzed C-H activation/annulation of indoles with cyclopropanols has also been shown to selectively occur at the C7 position in C2-substituted indoles. acs.org
| Metal Catalyst | Typical Reaction | Directing Group | Key Advantage |
| Copper (Cu) | Alkylation, N-arylation. researchgate.netrsc.org | Often not required for C2/C3, can be used for other positions. | Low cost and toxicity. |
| Ruthenium (Ru) | C7-amidation, C7-olefination. nih.govacs.orgresearchgate.net | Required for C7 selectivity (e.g., carbamoyl). nih.govresearchgate.net | High regioselectivity for C7. nih.govacs.org |
| Rhodium (Rh) | C7-alkenylation, C7-alkylation. researchgate.netnih.gov | Required for C7 selectivity (e.g., N-pivaloyl). nih.gov | Excellent yields and regioselectivity for C7 C-C bond formation. nih.govthieme-connect.com |
Regioselective Bromination Strategies for the Indole Nucleus
Electrophilic Bromination Techniques and Control of Selectivity at C5
Electrophilic aromatic substitution is a fundamental reaction of the indole nucleus. The electron-rich nature of the pyrrole (B145914) ring generally directs electrophiles to the C3 position. However, if the C3 position is blocked, substitution can occur on the benzene (B151609) ring, typically at the C5 position. The regioselectivity of bromination is influenced by the electronic properties of existing substituents on the indole ring. researchgate.net A substituent at the C7 position can influence the electron density of the benzene ring and thus direct the incoming electrophile.
For a 7-substituted indole, electrophilic attack at C5 is plausible. The rate of bromination is affected by the nature of the substituent, with electron-donating groups generally accelerating the reaction. researchgate.net Various brominating agents can be employed, including molecular bromine, N-bromosuccinimide (NBS), and pyridinium (B92312) tribromide. The choice of reagent and reaction conditions can be optimized to achieve the desired C5 selectivity.
Oxidative Cyclization/Halogenation Approaches
An alternative strategy for the synthesis of halogenated indoles involves the cascade oxidative cyclization/halogenation of 2-alkenylanilines. acs.org For instance, the treatment of 2-alkenylanilines with phenyliodine(III) diacetate (PIDA) and a halide source like lithium bromide (LiBr) can afford 3-haloindoles. acs.org While this method typically yields 3-haloindoles, modifications to the starting materials and reaction conditions could potentially be explored to achieve different substitution patterns. This approach represents a metal-free pathway to halogenated indole derivatives. acs.org
Introduction and Functionalization of the Propanoate Side Chain at C7
Esterification Methodologies for Methyl Propanoate Formation
The introduction of the propanoate side chain at the C7 position is a critical step. Transition metal-catalyzed C-H activation provides a powerful tool for this transformation. As mentioned, rhodium-catalyzed C7-alkenylation with an acrylate (B77674) ester, such as methyl acrylate, would directly install the desired three-carbon chain with the ester functionality. nih.gov
Alternatively, a Heck reaction could be employed to introduce an acrylic acid or ester group at the C7 position of a pre-functionalized indole (e.g., 7-bromoindole). nih.govrsc.orgnih.gov Subsequent reduction of the double bond would yield the propanoate side chain.
Once the 3-(5-bromo-1H-indol-7-yl)propanoic acid is obtained, the final step is the formation of the methyl ester. This can be readily achieved through standard esterification procedures. The Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common and effective method. researchgate.net Other methods, such as reaction with diazomethane (B1218177) or the use of coupling agents, can also be employed, particularly if the substrate is sensitive to strong acidic conditions.
Carbon-Carbon Bond Forming Reactions at the C7 Indole Position
The introduction of a methyl propanoate side chain at the C7 position of a 5-bromoindole core can be achieved through several modern synthetic methodologies. These reactions are crucial for constructing the desired carbon skeleton.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For the synthesis of this compound, a plausible approach involves the use of a 5,7-dihaloindole precursor, where the C7 halogen can selectively participate in a cross-coupling reaction.
Heck Reaction: The Heck reaction could be employed to introduce the acrylate moiety, a precursor to the propanoate side chain. This would involve the reaction of a 7-halo-5-bromoindole with methyl acrylate in the presence of a palladium catalyst. Subsequent reduction of the resulting alkene would yield the desired propanoate. The success of this reaction often depends on the choice of catalyst, ligands, and reaction conditions to favor C7 functionalization.
Sonogashira Reaction: The Sonogashira coupling offers another route where a 7-halo-5-bromoindole is reacted with a terminal alkyne. The resulting alkynylindole can then be further functionalized. For instance, coupling with propargyl alcohol, followed by oxidation and esterification, or hydroesterification of the alkyne could lead to the desired propanoate side chain. The use of a copper co-catalyst is common in Sonogashira reactions, though copper-free methods have also been developed to avoid the formation of alkyne homocoupling byproducts. acsgcipr.org
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds and involves the coupling of an organoboron compound with a halide. A potential strategy for the target molecule would be the Suzuki-Miyaura coupling of a 7-halo-5-bromoindole with a boron reagent containing the methyl propanoate chain, such as a boronic acid or ester. nih.gov The choice of palladium catalyst and ligands is critical for the efficiency of this transformation.
A summary of representative conditions for these coupling reactions is presented in the interactive table below.
| Reaction | Catalyst | Ligand | Base | Solvent | Typical Substrates |
| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | Aryl halides, Alkenes |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N | THF/DMF | Aryl halides, Terminal alkynes |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | Aryl halides, Boronic acids/esters |
While Michael additions to indoles typically occur at the nucleophilic C3 position, strategies to direct this reaction to other positions are an area of active research. A direct Michael addition at the C7 position to form the propanoate side chain is less common and would likely require a specifically activated indole substrate or a novel catalytic system. Generally, the conjugate addition of indoles to α,β-unsaturated carbonyl compounds provides access to 3-substituted indoles. thieme-connect.com
Direct C-H functionalization has emerged as a powerful and atom-economical method for modifying indoles. nih.gov Achieving regioselectivity at the C7 position often requires the use of a directing group attached to the indole nitrogen. researchgate.net This directing group coordinates to the transition metal catalyst, bringing it in proximity to the C7-H bond and facilitating its activation.
A promising approach for the synthesis of this compound is the rhodium-catalyzed C7-alkenylation of an N-protected 5-bromoindole with methyl acrylate. researchgate.netnih.gov The resulting α,β-unsaturated ester can then be reduced to the saturated propanoate side chain. The N-pivaloyl group is a particularly effective directing group for achieving high regioselectivity at the C7 position. researchgate.netnih.gov
The table below outlines a plausible reaction sequence using this strategy.
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | N-Protection | 5-bromoindole, Pivaloyl chloride, Base | N-pivaloyl-5-bromoindole |
| 2 | C7-Alkenylation | Methyl acrylate, [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂ | Methyl 3-(N-pivaloyl-5-bromo-1H-indol-7-yl)acrylate |
| 3 | Reduction | H₂, Pd/C | Methyl 3-(N-pivaloyl-5-bromo-1H-indol-7-yl)propanoate |
| 4 | Deprotection | Base (e.g., LDA) | This compound |
Protecting Group Chemistry for Synthetic Route Optimization
The use of protecting groups is essential in multistep syntheses to mask reactive functional groups and ensure the desired transformations occur.
The indole N-H proton is acidic and can interfere with many organometallic reactions. Therefore, protection of the indole nitrogen is often a necessary first step in a synthetic sequence. A variety of protecting groups have been developed for indoles, with the choice depending on the stability required for subsequent reactions and the conditions for its removal. nih.gov
For C7-functionalization, sterically bulky directing groups like the pivaloyl group are particularly useful as they also serve as protecting groups. researchgate.netnih.gov Other common N-protecting groups include sulfonyl derivatives (e.g., tosyl, nosyl) and carbamates (e.g., Boc). sciforum.net The pivaloyl group can be effectively removed under basic conditions, for example, using lithium diisopropylamide (LDA). thieme-connect.comsciforum.netresearchgate.net
The following table summarizes common N-H protecting groups for indoles and their typical deprotection conditions.
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |
| Pivaloyl | Piv | Pivaloyl chloride | LDA; NaOMe |
| tert-Butoxycarbonyl | Boc | Boc₂O | TFA; HCl |
| Benzenesulfonyl | Bes | Benzenesulfonyl chloride | Mg/MeOH; TBAF |
| p-Toluenesulfonyl | Ts | Tosyl chloride | NaOH; SmI₂ |
In the context of synthesizing this compound, the methyl ester itself can be considered a protecting group for the carboxylic acid. If the synthetic strategy required the introduction of the side chain as a carboxylic acid, it would likely be protected as an ester to prevent its interference with other reactions. Methyl esters are commonly used due to their ease of introduction and removal. They can be cleaved under basic conditions (saponification) using reagents like lithium hydroxide (B78521) or sodium hydroxide, or under acidic conditions. thieme-connect.de The choice of deprotection method would need to be compatible with the stability of the indole ring.
Chemical Reactivity and Mechanistic Investigations of Methyl 3 5 Bromo 1h Indol 7 Yl Propanoate
Reactivity of the Indole (B1671886) Nucleus
The indole ring system is inherently π-excessive, rendering it highly susceptible to electrophilic attack. However, the substituents on the benzene (B151609) portion of the indole core in Methyl 3-(5-bromo-1H-indol-7-yl)propanoate significantly modulate this intrinsic reactivity.
Given these electronic effects, electrophilic substitution reactions are expected to occur preferentially at the C3-position. Should the C3-position be blocked, the electrophilic attack would then be directed to other available positions on the pyrrole (B145914) or benzene ring, influenced by the directing effects of the existing substituents. For instance, bromination of certain 1-substituted-3-carbethoxy-5-hydroxy-2-methylindoles has been shown to occur at the C6 position. The regioselectivity of these reactions is often dependent on the nature of the electrophile and the reaction conditions.
| Position | Electronic Effect of Substituents | Predicted Reactivity towards Electrophiles |
|---|---|---|
| C3 | Unsubstituted, activated by indole nitrogen | Most favored site for electrophilic attack |
| C2 | Less favored than C3 | Substitution can occur if C3 is blocked researchgate.net |
| C4 | Ortho to the propanoate group | Deactivated |
| C6 | Para to the bromine atom | Possible site for substitution, but less favored than C3 |
The indole nitrogen possesses a lone pair of electrons and can act as a nucleophile. The N-H proton is slightly acidic (pKa in DMSO is ~21) and can be deprotonated by a strong base to form the indolyl anion. This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides and acyl chlorides, leading to N-substituted indole derivatives. researchgate.netclockss.org
The nucleophilicity of the indole nitrogen in this compound is influenced by the electron-withdrawing effects of the bromo and propanoate substituents, which may slightly increase the acidity of the N-H proton compared to unsubstituted indole. The formation of the indolyl anion is typically achieved using strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).
While carbanion formation directly on the indole nucleus is not a typical reaction pathway, the generation of indolynes from haloindoles can render the indole ring electrophilic and susceptible to attack by nucleophiles, representing a reversal of the typical indole reactivity (umpolung). nih.gov
| Reaction Type | Reagents | Product Type | Notes |
|---|---|---|---|
| N-Alkylation | Strong base (e.g., NaH), Alkyl halide (R-X) | N-Alkyl indole derivative | Reaction proceeds via the indolyl anion. iajps.com |
| N-Acylation | Strong base (e.g., NaH), Acyl chloride (RCOCl) | N-Acyl indole derivative | The indolyl anion attacks the electrophilic carbonyl carbon. |
Transformations Involving the Propanoate Side Chain
The methyl propanoate side chain at the C7-position offers a versatile handle for further chemical modifications, including transformations of the ester group and reactions at the adjacent α-carbon.
The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-(5-bromo-1H-indol-7-yl)propanoic acid. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), followed by acidic workup. Acid-catalyzed hydrolysis is also possible but may be slower.
Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and the use of a large excess of the new alcohol can drive the reaction to completion.
The ester functional group can be reduced to a primary alcohol. fiveable.me Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. libretexts.orgyoutube.com The reaction of this compound with LiAlH₄ in an appropriate solvent like tetrahydrofuran (B95107) (THF) would yield 3-(5-bromo-1H-indol-7-yl)propan-1-ol. It is important to note that LiAlH₄ is a very reactive reagent and can also reduce other functional groups if present. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters. libretexts.org
| Reducing Agent | Product | General Reactivity |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | 3-(5-bromo-1H-indol-7-yl)propan-1-ol | Powerful, reduces esters, carboxylic acids, amides, etc. acs.org |
| Sodium borohydride (NaBH₄) | No reaction | Less reactive, typically reduces aldehydes and ketones. acs.org |
The α-carbon of the propanoate chain (the carbon atom adjacent to the ester carbonyl group) has acidic protons that can be removed by a strong, non-nucleophilic base to form an enolate. msu.edu Lithium diisopropylamide (LDA) is a commonly used base for this purpose due to its strength and steric bulk, which minimizes nucleophilic attack at the ester carbonyl. pressbooks.pubyoutube.com
Once formed, the enolate is a strong carbon nucleophile and can react with a variety of electrophiles in SN2-type reactions. pressbooks.pub For example, reaction with an alkyl halide would introduce an alkyl group at the α-position. This two-step process of deprotonation followed by alkylation is a powerful method for forming new carbon-carbon bonds. youtube.com The reaction works best with primary alkyl halides to avoid competing elimination reactions. pressbooks.pub
Reactivity of the Bromo-Substituent
The carbon-bromine bond at the C5-position of the indole ring is the primary site for derivatization via transition metal-catalyzed cross-coupling reactions. This functionality serves as a versatile handle for the introduction of a wide array of carbon and heteroatom substituents, enabling the synthesis of diverse molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Buchwald-Hartwig) for Further Derivatization
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgnih.gov For substrates like this compound, the bromo-substituent readily participates in these transformations. The reactivity order for aryl halides in these reactions is typically I > Br > OTf >> Cl. libretexts.org The propanoate substituent at the C7 position is generally well-tolerated due to its electronic and steric distance from the reactive C5 site. nih.govacs.org
Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron species, typically a boronic acid or its ester. nih.govwikipedia.org The reaction of 5-bromoindoles is well-documented and proceeds efficiently under various conditions. rsc.orgresearchgate.net A typical reaction involves a palladium catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent. The choice of catalyst and ligand is crucial for achieving high yields. nih.govresearchgate.net
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dimethoxyethane | 80 | High | nih.gov |
| Na₂PdCl₄ | SPhos | K₂CO₃ | Water/Acetonitrile | 37 | Good | rsc.org |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | Room Temp. | Good | organic-chemistry.org |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | High | organic-chemistry.org |
This interactive table summarizes common conditions for Suzuki-Miyaura coupling of bromo-heterocycles, analogous to this compound.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines. wikipedia.orgias.ac.in It has become a vital tool in medicinal chemistry for synthesizing aryl amines. libretexts.org Studies on unprotected 5-bromo and 7-bromotryptophans have demonstrated the feasibility of this reaction on complex indole substrates in aqueous conditions, highlighting its functional group tolerance. rsc.org The choice of a bulky, electron-rich phosphine ligand is often critical for high efficiency. ias.ac.innih.gov
Stille and Negishi Couplings: The Stille reaction couples the substrate with an organotin reagent, while the Negishi reaction utilizes an organozinc reagent. nobelprize.orglibretexts.org Both methods offer broad functional group tolerance and are effective for the derivatization of bromoindoles. The Negishi coupling, in particular, is noted for the mild conditions required. nobelprize.org
Nucleophilic Aromatic Substitution (SNAr) on the Brominated Indole
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The reaction proceeds via an addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge that develops on the aromatic ring in the Meisenheimer intermediate. youtube.comnih.gov
In the case of this compound, the indole ring is an electron-rich system, which inherently disfavors nucleophilic attack. Furthermore, the molecule lacks the requisite strong EWGs ortho or para to the C5-bromo substituent. The indole nitrogen is electron-donating, and the methyl propanoate group at C7 is too distant to exert a significant electron-withdrawing effect at the C5 position. Consequently, the C5-bromo substituent on this compound is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions. This reaction pathway would be considered highly unfavorable. libretexts.org
Mechanistic Pathways of Key Reactions Involving this compound
Understanding the mechanistic pathways of the palladium-catalyzed cross-coupling reactions is essential for optimizing reaction conditions and predicting outcomes. The general catalytic cycle provides a framework for discussing reaction intermediates, kinetics, and the role of the catalyst.
Exploration of Reaction Intermediates
Palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orglibretexts.orgfiveable.me
Transmetalation : The organic group from the coupling partner (e.g., the aryl group from an organoboron reagent in a Suzuki reaction) is transferred to the palladium center, displacing the bromide ion. In Suzuki couplings, this step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. nobelprize.orgorganic-chemistry.org
Reductive Elimination : In the final step, the two organic groups coupled to the palladium center form a new carbon-carbon bond and are expelled from the coordination sphere. This step regenerates the catalytically active Pd(0) species, which can then enter another catalytic cycle. nobelprize.orglibretexts.org
The intermediates in this cycle, particularly the Pd(II) species, are stabilized by ligands, which play a crucial role in maintaining the catalyst's stability and reactivity.
Kinetic Studies and Reaction Rate Determination
Kinetic studies of cross-coupling reactions on analogous aryl halides provide insight into the factors controlling the reaction rate. For Suzuki-Miyaura reactions, the rate often shows a first-order dependence on the concentration of both the aryl halide and the palladium catalyst. mdpi.commdpi.com The reaction order with respect to the boronic acid and the base can be more complex and may be zero-order under certain conditions, suggesting they are not involved in the rate-determining step. mdpi.com
| Reaction | Reactant | Observed Kinetic Order | Reference |
| Suzuki-Miyaura | Aryl Halide | Quasi-first-order | mdpi.com |
| Suzuki-Miyaura | Palladium Catalyst | First-order | mdpi.com |
| Suzuki-Miyaura | Boronic Acid | Zero-order | mdpi.com |
| Suzuki-Miyaura | Base | Zero-order | mdpi.com |
This interactive table summarizes typical kinetic findings for Suzuki-Miyaura reactions involving aryl halides.
The activation energy for Suzuki couplings can vary depending on the specific catalyst system and substrates but provides a quantitative measure of the reaction's temperature dependence. mdpi.comresearchgate.net Such studies confirm that the oxidative addition of the aryl bromide to the Pd(0) complex is frequently the slowest step in the catalytic cycle.
Influence of Catalysis on Reaction Outcomes and Selectivity
The choice of catalyst system—comprising a palladium precursor and a ligand—is paramount in determining the efficiency, selectivity, and scope of cross-coupling reactions. nih.gov Ligands modify the steric and electronic properties of the palladium center, influencing each step of the catalytic cycle.
Electron-rich, bulky ligands , such as trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) and biarylphosphines (e.g., SPhos, XPhos), are highly effective. organic-chemistry.orgias.ac.in They promote the rate-limiting oxidative addition and the final reductive elimination steps, leading to higher catalyst turnover and allowing reactions to proceed under milder conditions. nih.govnih.gov
Ligand selection can also control selectivity . In substrates with multiple reactive sites, the ligand can direct the catalyst to a specific position. Furthermore, certain ligand-catalyst combinations can influence the stereochemical outcome of reactions involving vinyl halides, leading to either retention or inversion of the double bond geometry. beilstein-journals.org For a molecule like this compound, which has a single C-Br bond, the primary role of the ligand is to enhance reaction rate and stability. The specific combination of catalyst and ligand can dramatically affect the required reaction conditions and the ultimate yield of the desired derivatized product. nih.govresearchgate.net
Structural Elucidation Methodologies for Methyl 3 5 Bromo 1h Indol 7 Yl Propanoate and Its Derivatives
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for elucidating the structure of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these techniques offer a wealth of information about the electronic and vibrational states, as well as the local chemical environment of individual atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of indole (B1671886) derivatives, providing unambiguous assignment of proton (¹H) and carbon (¹³C) atoms within the molecule. clockss.orgosi.lv For "Methyl 3-(5-bromo-1H-indol-7-yl)propanoate," ¹H NMR would reveal characteristic signals for the indole N-H proton, the aromatic protons on the indole ring, and the protons of the methyl propanoate side chain. The chemical shifts and coupling constants of the aromatic protons are particularly informative for confirming the substitution pattern on the indole core.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the molecular structure. researchgate.net A COSY spectrum would establish the connectivity between adjacent protons, for instance, within the propanoate chain and around the aromatic ring. An HMBC spectrum would reveal long-range couplings between protons and carbons, which is critical for linking the methyl propanoate side chain to the correct position on the indole ring. researchgate.net For isotopically labeled compounds, such as those containing ¹⁵N, NMR can also provide valuable information about the electronic structure. osi.lvresearchgate.net
Solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in the solid phase. emory.edunih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions. emory.edu Techniques like Magic-Angle Spinning (MAS) are employed to reduce line broadening and obtain high-resolution spectra in the solid state. emory.edunih.gov For crystalline derivatives of "this compound," ssNMR could provide information on molecular packing and conformational polymorphisms.
A hypothetical ¹H NMR data table for the title compound is presented below:
| Protons | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Indole N-H | 8.1-8.3 | br s |
| Aromatic C4-H | 7.5-7.7 | d |
| Aromatic C6-H | 7.2-7.4 | d |
| Methylene (-CH₂-) | 2.9-3.1 | t |
| Methylene (-CH₂-) | 2.5-2.7 | t |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes. ksu.edu.safrontiersin.org For "this compound," IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretch of the indole ring (around 3300-3500 cm⁻¹), the C=O stretch of the ester group (around 1730-1750 cm⁻¹), and C-H stretching and bending vibrations. researchgate.net
Raman spectroscopy provides complementary information to IR spectroscopy. ksu.edu.sa It is particularly sensitive to non-polar bonds and can be useful for characterizing the vibrations of the indole ring system. montclair.edu The combination of IR and Raman data allows for a more complete picture of the molecular vibrations and functional group composition. nih.gov
Below is a table of expected IR absorption bands for the title compound:
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Indole) | 3300-3500 |
| C=O Stretch (Ester) | 1730-1750 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C-N Stretch | 1200-1350 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. scirp.org Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing indole derivatives, often yielding the protonated molecular ion [M+H]⁺. acs.orgrsc.orgresearchgate.net For "this compound," ESI-MS would be used to confirm the molecular weight.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. acs.orgrsc.org This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be readily observable in the mass spectrum, providing further confirmation of the presence of a bromine atom in the molecule. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide additional structural information by revealing how the molecule breaks apart. scirp.org
| Ion | Expected m/z |
| [M+H]⁺ (⁷⁹Br) | 312.0 |
| [M+H]⁺ (⁸¹Br) | 314.0 |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is used to characterize chromophores. researchgate.netresearchdata.edu.au The indole ring system is a well-known chromophore that exhibits characteristic absorption bands in the UV region. core.ac.ukaatbio.com The absorption spectrum of indole typically shows two main bands, referred to as the ¹Lₐ and ¹Lₑ bands. rsc.org The position and intensity of these bands can be influenced by substituents on the indole ring. For "this compound," the presence of the bromo and methyl propanoate groups would be expected to cause shifts in the absorption maxima compared to unsubstituted indole.
| Transition | Approximate λₘₐₓ (nm) |
| ¹Lₐ | 270-290 |
| ¹Lₑ | 210-230 |
X-ray Crystallography for Absolute Stereochemical Assignment and Conformation Analysis
X-ray crystallography is a powerful technique that can provide the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. acs.orgmkuniversity.ac.inmdpi.com For derivatives of "this compound" that can be grown as single crystals, X-ray diffraction analysis can be used to unambiguously determine the molecular structure. researchgate.net While no crystal structure for the exact title compound is available, the crystal structure of a related compound, "Methyl 3-(1H-indol-3-yl)propanoate," has been reported. researchgate.netnih.gov This structure reveals an essentially planar conformation of the molecule, with intermolecular N-H···O hydrogen bonds forming chains in the crystal lattice. researchgate.netnih.gov Such information is invaluable for understanding intermolecular interactions and solid-state packing. In cases where chiral centers are present in derivatives, X-ray crystallography can be used to determine the absolute stereochemistry. researchgate.net
Theoretical and Computational Studies of Methyl 3 5 Bromo 1h Indol 7 Yl Propanoate
Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT studies)
No published Density Functional Theory (DFT) or other quantum chemical calculations specifically for Methyl 3-(5-bromo-1H-indol-7-yl)propanoate were found. Such studies would typically provide valuable information on the molecule's electronic properties, including orbital energies (HOMO-LUMO gap), charge distribution, and molecular electrostatic potential, which are fundamental to understanding its stability and reactivity.
Conformational Analysis and Molecular Dynamics Simulations
There is currently no available research detailing the conformational analysis or molecular dynamics simulations of this compound. These computational methods are essential for exploring the molecule's flexibility, identifying its stable conformers, and understanding its dynamic behavior in various environments, which can influence its biological activity and physical properties.
Prediction of Reactivity and Reaction Pathways
Specific computational predictions regarding the reactivity and potential reaction pathways of this compound have not been reported in the scientific literature. Theoretical studies in this area would help in identifying the most likely sites for electrophilic and nucleophilic attack and in predicting the outcomes of various chemical transformations.
Spectroscopic Property Prediction and Correlation with Experimental Data
No computational studies predicting the spectroscopic properties (e.g., NMR, IR, UV-Vis) of this compound and correlating them with experimental data have been published. Such research is vital for the structural elucidation and characterization of the compound.
Molecular Docking and Ligand-Target Interaction Prediction
There are no molecular docking or other ligand-target interaction prediction studies specifically involving this compound in the available literature. These computational techniques are instrumental in predicting the binding affinity and mode of interaction of a molecule with biological macromolecules, such as proteins or nucleic acids, thereby suggesting potential therapeutic targets.
Structure Activity Relationship Sar Investigations of Methyl 3 5 Bromo 1h Indol 7 Yl Propanoate Analogues
Design Principles for Modifying the Indole (B1671886) Nucleus and Side Chain for SAR Studies
The design of new analogues of Methyl 3-(5-bromo-1H-indol-7-YL)propanoate is guided by established principles aimed at exploring the chemical space around the core scaffold. Modifications typically target three primary regions: the indole nucleus (both the benzene (B151609) and pyrrole (B145914) rings), the bromine substituent, and the methyl propanoate side chain.
Indole Nucleus Modification:
Positional Isomerism: The placement of substituents on the indole ring is a critical design element. The indole core offers several positions for substitution (N1, C2, C3, C4, C5, C6, C7), and the biological activity of derivatives can be highly sensitive to the location of functional groups. nih.gov For instance, moving the propanoate side chain from the C7 to other positions (e.g., C3, C5) would generate key analogues for SAR studies. nih.govnih.gov
Substitution on the Benzene Ring: The benzene portion of the indole can be modified by introducing various electron-donating groups (e.g., methoxy, alkyl) or electron-withdrawing groups (e.g., nitrile, trifluoromethyl) at available positions (C4, C6). acs.org The existing bromine at C5 can be replaced with other halogens (F, Cl, I) to probe the effect of halogen bonding and lipophilicity, or with non-halogen groups to understand the role of this specific substituent.
Side Chain Modification:
Chain Length and Flexibility: The propanoate side chain can be lengthened or shortened (e.g., acetate, butyrate) to determine the optimal distance between the indole nucleus and the ester group for target binding. Introducing conformational constraints, such as double bonds or cyclic elements within the chain, can help to identify the bioactive conformation.
Ester Group Bioisosteres: The methyl ester can be replaced with other functional groups that are bioisosteric, such as carboxylic acids, amides, or small heterocyclic rings (e.g., tetrazoles). nih.gov This strategy helps to improve metabolic stability, alter solubility, and introduce new hydrogen bonding interactions. For example, hydrolysis of the methyl ester to a carboxylic acid would introduce a charged group, significantly altering polarity and potential ionic interactions.
A late-stage functionalization strategy is often employed, where a common intermediate is synthesized and then diversified in the final steps, allowing for the rapid generation of a library of analogues for comprehensive SAR evaluation. acs.org
Impact of Substituent Position and Electronic Properties on Molecular Interactions
The position and electronic nature of substituents on the indole ring of this compound analogues profoundly influence their interactions with biological targets. These modifications can alter the molecule's electron distribution, lipophilicity, and steric profile, thereby affecting binding affinity and selectivity.
The electronic properties of substituents modulate the electron density of the indole ring system. Electron-donating groups (EDGs) increase the electron density, which can enhance pi-pi stacking interactions with aromatic residues in a binding pocket. nih.gov Conversely, electron-withdrawing groups (EWGs) decrease the electron density and can form favorable interactions with electron-rich domains of a target. benthamdirect.com The specific impact is highly dependent on the target's local environment.
The position of these substituents is equally crucial. Studies on various indole derivatives have shown that substitution at certain positions is more favorable for activity than others. For instance, in some classes of indole inhibitors, substitution at the C7 position of the indole ring was found to be the most favorable for potency. researchgate.net The bromine atom at the C5 position in the parent compound is an electron-withdrawing group that also significantly increases lipophilicity. Its replacement with other groups would clarify whether its primary contribution is electronic, steric, or related to its potential for halogen bonding.
The following table conceptualizes how different substituents at various positions on the indole ring might influence molecular properties and potential interactions, based on general findings for indole derivatives.
| Position | Substituent | Electronic Effect | Potential Impact on Interaction |
|---|---|---|---|
| C5 | -Cl | Electron-withdrawing, Halogen Bonding | Alters lipophilicity, potential for halogen bonds. |
| C5 | -OCH3 | Electron-donating | May enhance pi-stacking, potential H-bond acceptor. |
| C5 | -CN | Strongly Electron-withdrawing | Potential dipole interactions, H-bond acceptor. |
| C6 | -F | Electron-withdrawing | Minimal steric bulk, can improve metabolic stability. |
| C4 | -CH3 | Electron-donating | Increases lipophilicity, potential van der Waals contacts. |
| N1 | -CH3 | Inductive EDG | Removes H-bond donor capability, increases lipophilicity. |
Stereochemical Influence on Molecular Recognition and Binding
Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of molecular recognition and binding affinity. nih.gov While the parent compound, this compound, is achiral, modifications to its structure, particularly the side chain, can introduce chiral centers.
For example, introducing a substituent on the propanoate side chain at the alpha or beta position to the ester would create a stereocenter, resulting in a pair of enantiomers (R and S). Biological macromolecules, such as enzymes and receptors, are chiral and often exhibit stereoselectivity, meaning they will interact differently with each enantiomer. One enantiomer may bind with high affinity (the eutomer), while the other binds with significantly lower affinity (the distomer) or not at all.
This selectivity arises from the need for a precise three-point attachment or complementary fit within the binding site. researchgate.net The different spatial arrangements of the enantiomers mean that only one may be able to position its key interacting groups (e.g., the indole ring, the ester carbonyl, a hydrogen bond donor/acceptor) optimally to form favorable interactions with the target.
Development of Structure-Property Relationships for Tunable Chemical Behavior
Lipophilicity (LogP/LogD): This property affects a molecule's ability to cross cell membranes and its binding to both target proteins and off-target hydrophobic pockets (e.g., plasma proteins, metabolizing enzymes). The bromine atom on the indole ring significantly increases the lipophilicity of the parent compound. Systematically replacing this with more polar (e.g., -OH, -NH2) or less lipophilic (e.g., -F) groups allows for the fine-tuning of this property. nih.gov
Solubility: Aqueous solubility is often inversely correlated with lipophilicity and is critical for handling and formulation. Modifications that introduce polar or ionizable groups, such as converting the methyl ester to a carboxylic acid or adding a basic amine, can substantially improve solubility.
Metabolic Stability: The indole nucleus, particularly at the C2 and C3 positions, can be susceptible to oxidative metabolism by cytochrome P450 enzymes. Strategic blocking of these sites, for example by introducing a methyl or fluoro group, can enhance metabolic stability and prolong the compound's duration of action. nih.gov
The table below illustrates how specific structural changes can be used to modulate key physicochemical properties.
| Structural Modification | Primary Property Affected | Rationale/Expected Outcome |
|---|---|---|
| Replace C5-Br with C5-F | Lipophilicity | Decrease LogP while retaining a halogen. |
| Replace C5-Br with C5-OH | Solubility, H-bonding | Increase aqueous solubility and add H-bond donor/acceptor. |
| Hydrolyze -COOCH3 to -COOH | Solubility, Polarity | Introduce an ionizable group to dramatically increase solubility. |
| Add -CH3 to N1 position | Metabolic Stability, Lipophilicity | Block potential N-dealkylation, remove H-bond donor, increase LogP. |
| Replace indole with azaindole | Solubility, pKa | Introduce a nitrogen atom in the benzene ring to increase polarity and solubility. |
Computational Approaches in Guiding SAR Studies (e.g., QSAR modeling)
Computational chemistry plays a vital role in modern SAR investigations by providing predictive models that can guide the design and prioritization of new analogues for synthesis. Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used for this purpose. pharmacophorejournal.com
QSAR attempts to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of this compound analogues, a QSAR model would be developed as follows:
Data Collection: A set of synthesized analogues (the training set) with experimentally measured biological activities (e.g., IC50 or EC50 values) is compiled.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated that represent its structural, physicochemical, and electronic properties (e.g., molecular weight, LogP, dipole moment, steric parameters, electrostatic fields).
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to identify the descriptors that best correlate with the observed biological activity, generating a predictive equation. acs.orgnih.gov
Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate set of molecules not included in model training). nih.gov
A successful QSAR model can be expressed as an equation, such as: log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also widely used. nih.gov These methods align the series of molecules and calculate their steric and electrostatic fields. The resulting contour maps highlight regions in 3D space where bulky groups, positive charges, or negative charges are predicted to increase or decrease activity, providing intuitive visual guidance for designing more potent compounds. acs.org These models have shown that for many indole derivatives, both steric and electrostatic fields contribute significantly to their interactions with enzymes. nih.gov
The following table summarizes key statistical parameters used to validate a QSAR model.
| Parameter | Description | Value Indicating a Good Model |
|---|---|---|
| r² (or R²) | Coefficient of determination; measures the goodness of fit for the training set. | > 0.6 |
| q² (or Q²) | Cross-validated r²; measures the internal predictive ability of the model. | > 0.5 |
| pred_r² | Predictive r² for an external test set; measures the external predictive ability. | > 0.5 |
| F-statistic | A measure of the statistical significance of the model. | High value with low p-value |
By integrating these computational approaches, researchers can more efficiently navigate the vast chemical space, reducing the number of compounds that need to be synthesized and tested, thereby accelerating the optimization process.
Advanced Applications and Potential Roles in Chemical Science
Utilization as a Versatile Chemical Building Block in Complex Molecule Synthesis
The indole (B1671886) scaffold is a cornerstone in a vast number of natural products and pharmaceuticals. mdpi.com The presence of a bromine atom and a propanoate ester on the Methyl 3-(5-bromo-1H-indol-7-yl)propanoate molecule provides two distinct points for chemical modification, making it a valuable intermediate in the synthesis of more complex structures.
Precursor for Natural Product Synthesis
C7-functionalized indoles are important structural motifs found in a variety of bioactive compounds. rsc.org The functionalization of the indole core at the C4 to C7 positions, while challenging, is a key strategy in the synthesis of many natural products. acs.orgacs.orgresearchgate.net Bromo-substituted indoles, such as this compound, are particularly useful as they can serve as precursors for a range of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, which is a critical step in the assembly of complex natural product skeletons. globethesis.com
The propanoate side chain can also be modified through various reactions such as hydrolysis, amidation, or reduction to an alcohol, providing further opportunities for diversification and the construction of intricate molecular architectures.
Intermediate in the Creation of Advanced Organic Materials
Indole derivatives are not only prevalent in biologically active molecules but also in the field of materials science. globethesis.com The unique electronic properties of the indole ring system make it an attractive component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to functionalize this compound at the bromine position allows for the tuning of its electronic properties. For instance, the introduction of different aromatic or heteroaromatic groups via cross-coupling reactions can alter the compound's absorption and emission characteristics, making it a candidate for tailored organic materials.
Exploration as Chemical Probes for Biological System Investigations (e.g., enzyme binding mechanisms)
Indole and its derivatives are known for their strong fluorescence emission in solution, making them suitable for use as fluorescent probes in biological and electrochemical sensing. nih.gov The non-natural amino acid 7-azatryptophan, an analog of tryptophan, is utilized as an optical probe to study protein structure and dynamics due to its sensitivity to the solvent environment. acs.org Similarly, this compound could potentially be developed into a chemical probe.
The indole moiety can act as a fluorophore, and modifications to the propanoate side chain could be used to attach targeting ligands that direct the molecule to specific biological targets, such as enzymes or receptors. The bromine atom could also be functionalized to introduce reporter groups or photo-crosslinkers to study molecular interactions. Such probes could provide valuable insights into enzyme binding mechanisms and other biological processes.
Role in Catalyst Design and Ligand Development
Axially chiral indole- and indoline-based frameworks are recognized as important components of chiral ligands used in asymmetric catalysis. nih.gov The synthesis of C7-substituted indole biaryls is a key step in the development of such ligands. nih.gov this compound could serve as a starting material for the synthesis of novel chiral ligands. Through a cross-coupling reaction at the bromine position, an aryl or heteroaryl group could be introduced, creating a biaryl system. Further modifications to the propanoate side chain could then be made to fine-tune the steric and electronic properties of the resulting ligand, potentially leading to new catalysts with high enantioselectivity in a variety of chemical transformations.
Contribution to Fundamental Organic Reaction Discovery
The functionalization of the C7 position of indoles is a challenging but important area of research in organic chemistry. rsc.orgresearchgate.net Developing new methods for the selective modification of this position is of fundamental interest. This compound can serve as a model substrate for the development of novel C-H functionalization reactions or for exploring the reactivity of 7-substituted indoles. The presence of both a halogen and an ester group allows for the investigation of chemoselectivity in various transformations. Research in this area could lead to the discovery of new synthetic methodologies with broad applications in organic synthesis. acs.orgacs.orgresearchgate.net
Future Research Directions and Perspectives
Development of More Sustainable and Greener Synthetic Routes
The synthesis of complex indole (B1671886) derivatives often relies on multi-step processes that may involve harsh reagents, metal catalysts, and significant solvent waste. Future research will likely focus on developing more environmentally benign and efficient synthetic strategies.
Key approaches include:
Multicomponent Reactions (MCRs): MCRs offer a highly efficient way to construct complex molecules like indole derivatives in a single step from simple starting materials. rsc.orgresearchgate.net An innovative two-step MCR has been developed to assemble the indole core from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides under mild conditions using ethanol (B145695) as a solvent, avoiding metal catalysts. rsc.orgrsc.org
Use of Greener Solvents: Shifting from traditional organic solvents to more sustainable alternatives like water or ionic liquids is a critical goal. researchgate.net Water-based syntheses, in particular, reduce the discharge of harmful organic solvents and align with the principles of green chemistry. researchgate.netnih.gov
Catalyst-Free and Metal-Free Reactions: Developing synthetic protocols that eliminate the need for, often toxic and expensive, metal catalysts is a significant area of interest. dergipark.org.tr Recent methods have demonstrated the synthesis of 3-substituted indoles through catalyst-free electrochemical reactions in ethanol. dergipark.org.tr
| Approach | Advantages | Challenges | Relevant Research |
|---|---|---|---|
| Multicomponent Reactions | High atom economy, reduced steps, mild conditions. rsc.org | Scope and substrate compatibility can be limited. | Development of novel MCRs for diverse indole scaffolds. rsc.orgrsc.org |
| Aqueous Media Synthesis | Environmentally friendly, reduced toxicity. researchgate.net | Solubility of reactants can be an issue. | Direct functionalization of indoles in water. nih.gov |
| Metal-Free Catalysis | Avoids toxic metal residues, lower cost. dergipark.org.tr | May require alternative activation methods (e.g., electrochemistry). | Electrochemical synthesis of 3-substituted indoles. dergipark.org.tr |
Exploration of Novel Reactivity Patterns and Derivatization Strategies
Understanding and expanding the reactivity of the Methyl 3-(5-bromo-1H-indol-7-yl)propanoate scaffold is crucial for creating new derivatives with unique properties. The presence of the bromo-substituent and the ester side chain offers multiple sites for functionalization.
Future research should explore:
Site-Selective C-H Functionalization: Direct functionalization of the indole's benzene (B151609) ring (positions C4-C7) is challenging but offers a direct route to novel analogues. nih.gov Developing new directing groups and catalyst systems, including cheaper copper-based catalysts, can enable selective alkylation or arylation at specific positions like C5 or C7. nih.govbioengineer.orgnews-medical.net
Cross-Coupling Reactions: The bromo-substituent at the C5 position is an ideal handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of functional groups.
Derivatization of the Propanoate Chain: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used as a linker to attach the molecule to other scaffolds, including peptides. acs.org
Reactions at the Indole Nitrogen: The N-H bond of the indole can be functionalized through alkylation or arylation to modulate the electronic properties and biological activity of the molecule. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
Transitioning from traditional batch synthesis to continuous flow and automated platforms can significantly enhance efficiency, safety, and scalability in the production of indole derivatives. nih.gov
Automated Synthesis Platforms: Automated systems using reagent cartridges can streamline the synthesis, purification, and isolation of target molecules. merckmillipore.comyoutube.com These platforms increase reproducibility, reduce human error, and accelerate the generation of compound libraries for screening purposes. merckmillipore.comresearchgate.netnih.gov They can perform a wide range of reactions, including N-heterocycle formation and reductive amination, by simply adding the starting material and the appropriate pre-filled cartridge. merckmillipore.comyoutube.com
Advanced Mechanistic Studies using Ultrafast Spectroscopy or In Situ Monitoring
A deeper understanding of the reaction mechanisms and photophysical properties of indole derivatives is essential for optimizing synthetic routes and designing new applications.
Ultrafast Spectroscopy: Techniques like femtosecond pump-probe spectroscopy can be used to study the excited-state dynamics of the indole chromophore. acs.orgresearchgate.net Such studies can reveal intricate details about photoionization and energy relaxation pathways, which is critical for applications in photochemistry and materials science. acs.orgnih.gov
In Situ Monitoring: Real-time monitoring of reactions using spectroscopic techniques (e.g., NMR, IR) can provide valuable kinetic and mechanistic data. This information is particularly useful for optimizing reaction conditions in flow chemistry setups, allowing for rapid adjustments to maximize yield and purity.
Computational Design of Next-Generation Indole-Based Scaffolds
Computational chemistry and molecular modeling are powerful tools for designing novel indole-based compounds with tailored properties for specific biological targets or material applications.
Structure-Based Drug Design: By using the indole scaffold as a starting point, computational methods can be employed to design ligands that fit into the active sites of specific proteins. nih.gov This approach has been used to develop indole derivatives targeting a wide range of therapeutic areas. nih.govnih.gov
In Silico Screening: Virtual libraries of derivatives based on the this compound core can be screened computationally to predict their binding affinity, pharmacokinetic properties (ADME), and potential toxicity before committing to chemical synthesis. tandfonline.com Advances in computational tools will be instrumental in developing potent new compounds. nih.gov
Expansion of Applications in Emerging Interdisciplinary Fields
The versatility of the indole scaffold suggests that its derivatives could find applications beyond traditional medicinal chemistry. mdpi.comsci-hub.se
Materials Science: Indole-containing compounds have been investigated for their use in organic light-emitting diodes (OLEDs) due to their unique photophysical properties. rsc.org Further modification of the this compound structure could lead to novel materials with tailored electronic or optical characteristics.
Chemical Biology: Functionalized indoles can be used as chemical probes to study biological processes. The propanoate side chain could be modified to attach fluorescent tags or biotin, allowing for the visualization and tracking of the molecule's interactions within a cell.
Agrochemicals: The indole structure is present in plant hormones, and novel derivatives could be explored for their potential as new types of herbicides, pesticides, or plant growth regulators. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
